molecular formula C13H15N3O2 B3070818 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid CAS No. 1006348-53-3

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid

Cat. No. B3070818
CAS RN: 1006348-53-3
M. Wt: 245.28 g/mol
InChI Key: JKOCJZOJIWGILJ-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid , also known as 21HBMBA , is a benzimidazole derivative. Its chemical structure comprises a benzoic acid core with a substituted pyrazole moiety. The compound exhibits interesting properties and has been investigated for various applications .


Molecular Structure Analysis

The optimized geometrical structure of 21HBMBA has been studied using quantum computational methods (B3LYP/6-311++G(d,p) basis set). The compound’s electronic and vibrational features have been characterized. The Vibrational Energy Distribution Analysis (VEDA) program was employed to assign vibrational modes and calculate the Potential Energy Distribution (PED). The UV-vis spectrum and solvent effects were also investigated .


Chemical Reactions Analysis

While specific chemical reactions involving 21HBMBA are not explicitly mentioned in the available literature, its reactivity can be inferred from its functional groups. Researchers have explored its potential as a precursor for the synthesis of other compounds. Further studies are needed to elucidate its reactivity in detail .


Physical And Chemical Properties Analysis

  • UV-vis Absorption : Investigate absorption bands and their relevance

Scientific Research Applications

Antimicrobial Properties

Imidazole-containing compounds have demonstrated antimicrobial potential. For instance, derivatives of 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid may exhibit antibacterial and antifungal activities. Researchers have explored their effectiveness against various pathogens .

Antiparasitic Activity

Imidazole derivatives can act against protozoan parasites. These compounds may be investigated for their efficacy against parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis .

Anti-Inflammatory Effects

Certain imidazole-containing compounds possess anti-inflammatory properties. They may modulate immune responses and inhibit inflammatory pathways, making them potential candidates for treating inflammatory conditions .

Anticancer Potential

Imidazole-based molecules have been studied for their antitumor effects. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors. They may target specific enzymes involved in disease processes, such as kinases or proteases. Investigating their binding affinity and selectivity is crucial for drug design .

Molecular Simulation Studies

Researchers use computational methods to study the interactions of imidazole-containing compounds with biological targets. Molecular simulations help predict binding affinities and guide drug design efforts .

Safety and Hazards

Safety data specific to 21HBMBA is scarce. Researchers should conduct toxicity studies, assess potential hazards, and evaluate safe handling practices. As with any chemical compound, precautions should be taken during synthesis, handling, and disposal .

Future Directions

  • Industrial Applications : Assess its use in materials science or catalysis .

properties

IUPAC Name

2-[(1-ethylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-6-4-3-5-11(12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOCJZOJIWGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209400
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid

CAS RN

1006348-53-3
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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